molecular formula C7H10N2O2 B12868759 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone CAS No. 85985-63-3

1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Cat. No.: B12868759
CAS No.: 85985-63-3
M. Wt: 154.17 g/mol
InChI Key: RPJLYKHNKUUIRH-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone is a compound belonging to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone typically involves the reaction of 4-hydroxy-3,5-dimethylpyrazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the Leishmania parasite. Similarly, its antimalarial activity is linked to the inhibition of Plasmodium falciparum’s folate pathway .

Comparison with Similar Compounds

    1-(4-Hydroxyphenyl)ethanone: Similar structure but lacks the pyrazole ring.

    3,5-Dimethylpyrazole: Lacks the hydroxy and ethanone groups.

    4-Hydroxy-3,5-dimethylpyrazole: Similar but without the ethanone group.

Uniqueness: 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone stands out due to the combination of the hydroxy, ethanone, and pyrazole moieties, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

85985-63-3

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1-(4-hydroxy-2,5-dimethylpyrazol-3-yl)ethanone

InChI

InChI=1S/C7H10N2O2/c1-4-7(11)6(5(2)10)9(3)8-4/h11H,1-3H3

InChI Key

RPJLYKHNKUUIRH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1O)C(=O)C)C

Origin of Product

United States

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